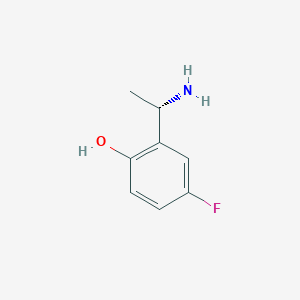
(S)-2-(1-Aminoethyl)-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Aminoethyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom at the para position of the phenol ring and an aminoethyl group at the ortho position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-acetyl-4-fluorophenol using chiral catalysts or enzymes to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium complex or a chiral auxiliary.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts for the enantioselective reduction process. Enzymes such as alcohol dehydrogenases or transaminases can be employed to achieve high enantioselectivity and yield. The process is typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenol group can be reduced to the corresponding cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-2-(1-Aminoethyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-Aminoethyl)-4-chlorophenol: Similar structure with a chlorine atom instead of fluorine.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar structure with a bromine atom instead of fluorine.
(S)-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-[(1S)-1-aminoethyl]-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clé InChI |
SSNRPTHWRFURQQ-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)F)O)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


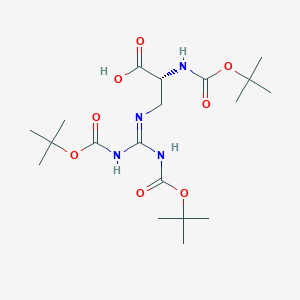
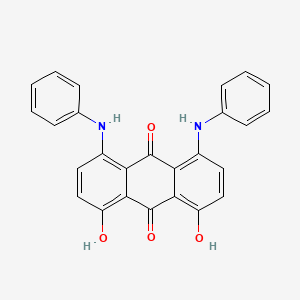

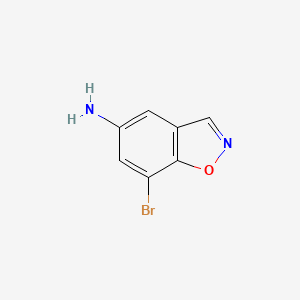
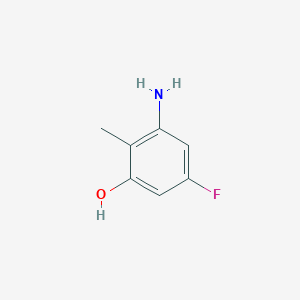
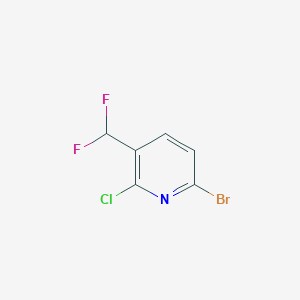
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
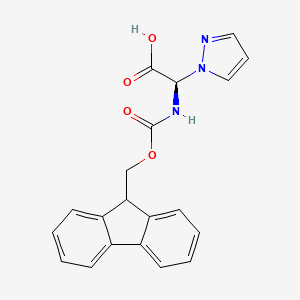
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
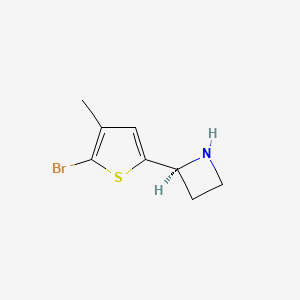
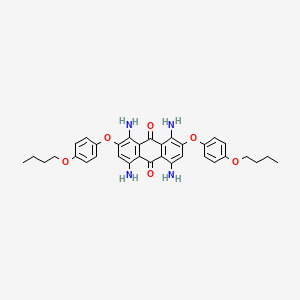
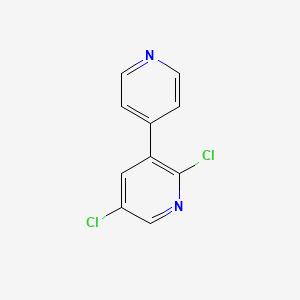
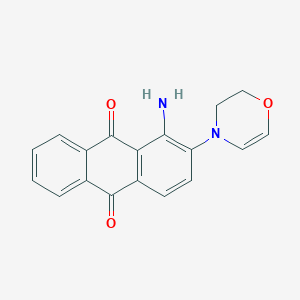
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
